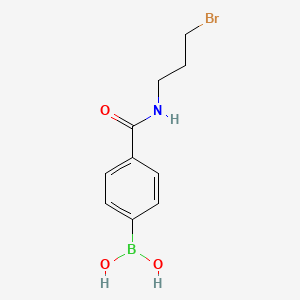

N-(3-Bromopropyl) 4-Boronobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-Bromopropyl) 4-Boronobenzamide” is a boron-containing compound with the chemical formula C10H13BBrNO3 . It is also known as BB-PBr3 and is commonly used as a reagent in organic synthesis.

Molecular Structure Analysis

The molecular structure of “this compound” includes a boronic acid group attached to a benzamide group via a 3-bromopropyl linker . The molecular weight of the compound is 285.93 g/mol .Physical And Chemical Properties Analysis

“this compound” is a white solid with a molecular weight of 285.93 g/mol . It has a topological polar surface area of 69.6 Ų, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

Biomedical Applications

- A chiral BODIPY-based fluorescent compound, including 5-bromo-4,4-difluoro-3(S)-1-phenylethyl)amino) BODIPY, has been synthesized for biomedical applications, demonstrating potential as an antibacterial and antioxidant candidate. Its molecular docking insights suggest strong potential to inhibit bacterial target enzymes (Alnoman et al., 2019).

Diagnostic and Treatment in Medicine

- BODIPY-based fluorophores are increasingly used in medical diagnostics and treatment, notably for sensing biomolecules and bioprocesses, labeling biomolecules like proteins, hormones, and DNA, and in the functionalization of drug micro- and nanocarriers for improved therapeutic effect in cancer treatment (Marfin et al., 2017).

Synthesis of Functionalized BODIPY Conjugates

- The synthesis of covalently linked boron–dipyrromethene–chromophore conjugates using 3-bromo boron–dipyrromethene as a key precursor has been explored. This process facilitates the creation of BODIPY–chromophore conjugates with diverse spectral properties, useful in various scientific applications (Khan & Ravikanth, 2011).

Optoelectronic Applications

- BODIPY-based molecules have been identified as promising materials for optoelectronic applications like solar cells and photonic devices. Their structural modification potential allows for tuning photophysical and optoelectronic properties, making them suitable for diverse applications (Squeo et al., 2020).

Postfunctionalization of BODIPY Dyes

- Postfunctionalization methodologies of the boron dipyrromethene core have been extensively researched. This process involves using BODIPY with reactive functionalities for further derivatization, impacting applications in science, medicine, and biotechnology (Boens et al., 2019).

Enrichment of Cis-Diol-Containing Compounds

- Boronic acid-functionalized magnetic nanoparticles, including those derived from boron-based compounds, have been developed for the enrichment of cis-diol-containing compounds from biological samples, demonstrating high extraction capacity and potential in biomedical research (Du et al., 2015).

Safety and Hazards

“N-(3-Bromopropyl) 4-Boronobenzamide” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wear protective gloves/eye protection/face protection, and use only in a well-ventilated area .

Mécanisme D'action

Mode of Action

The bromine atom might be susceptible to nucleophilic substitution reactions, allowing for the introduction of new groups.

Biochemical Pathways

This could be used to attach various functionalities to the molecule .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-Bromopropyl) 4-Boronobenzamide. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .

Propriétés

IUPAC Name |

[4-(3-bromopropylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIXTFJREFABTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCBr)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657045 |

Source

|

| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850567-41-8 |

Source

|

| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)

amine](/img/structure/B1371149.png)

![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)

![3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B1371160.png)